6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
CAS No.:
Cat. No.: VC20118432
Molecular Formula: C22H20ClNO6
Molecular Weight: 429.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20ClNO6 |
|---|---|
| Molecular Weight | 429.8 g/mol |
| IUPAC Name | (6-chloro-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C22H20ClNO6/c1-14-10-21(26)29-18-12-19(17(23)11-16(14)18)30-20(25)8-5-9-24-22(27)28-13-15-6-3-2-4-7-15/h2-4,6-7,10-12H,5,8-9,13H2,1H3,(H,24,27) |
| Standard InChI Key | LEUZBHDKQJSUAD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Formula and Weight
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Molecular Formula: C21H18ClNO5
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Molecular Weight: Approximately 399.82 g/mol
Structural Features
This compound consists of:
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A chromenone core (coumarin derivative) with a chlorine atom at position 6 and a methyl group at position 4.
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A 4-{[(benzyloxy)carbonyl]amino}butanoate moiety, which is ester-linked to the chromenone scaffold at position 7.
The presence of the benzyloxycarbonyl group suggests its potential use in medicinal chemistry as a protecting group or for targeted drug delivery.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process involving:
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Coumarin Derivative Preparation:
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Starting with the base coumarin (2H-chromen-2-one), selective chlorination at position 6 and methylation at position 4 are performed using appropriate reagents like chlorine gas and methyl iodide.
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Esterification Reaction:
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The hydroxyl group at position 7 of the coumarin is esterified with 4-{[(benzyloxy)carbonyl]amino}butanoic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like dimethylaminopyridine (DMAP).
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Reaction Conditions
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Solvent: Dichloromethane or acetonitrile
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Temperature: Room temperature to slightly elevated temperatures (20–40°C)
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Purification: Column chromatography or recrystallization
Analytical Characterization
The compound's structure can be confirmed using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra provide structural information about aromatic protons, methyl groups, and ester linkages.
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Mass Spectrometry (MS):
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The molecular ion peak corresponds to the molecular weight of the compound.
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Infrared Spectroscopy (IR):
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Characteristic peaks for ester () and amide groups () are observed.
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Ultraviolet-Visible Spectroscopy (UV-Vis):
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The chromenone core exhibits strong absorbance in the UV region due to its conjugated π-system.
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Antimicrobial Activity
Coumarin derivatives have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The chlorine substitution enhances lipophilicity, potentially improving membrane permeability.
Anticancer Potential
The chromenone scaffold has been associated with anticancer activity due to its ability to inhibit enzymes like topoisomerase or interact with DNA. The benzyloxycarbonyl group may also contribute to selective delivery to cancer cells.
Anti-inflammatory Effects
Coumarins are known inhibitors of inflammatory mediators such as cyclooxygenase (COX) enzymes or lipoxygenase (LOX), making them candidates for anti-inflammatory drug development.
Applications in Medicinal Chemistry
This compound could serve as:
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A lead molecule for designing drugs targeting cancer or microbial infections.
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A prodrug, where the benzyloxycarbonyl group acts as a protecting group that is metabolized in vivo to release the active drug.
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A tool in structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activity.
Future Research Directions
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Molecular Docking Studies:
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Computational studies can predict binding affinities of this compound to biological targets such as enzymes or receptors.
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In Vivo Studies:
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Pharmacokinetics and toxicity studies should be performed to evaluate its suitability as a therapeutic agent.
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Structural Modifications:
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Substituting different groups on the chromenone core or modifying the ester chain could optimize activity and selectivity.
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This compound represents a promising candidate for further exploration in pharmaceutical chemistry due to its versatile structure and potential biological activities.
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